Ethyl 2-amino-2-(3-bromophenyl)propanoate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromophenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3 |
InChI Key |
NQBGFHOUSHAYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the meta position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding ethyl 2-amino-2-phenylpropanoate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key analogs and their structural distinctions are summarized below:
Physicochemical Properties
- Melting Points : Esters (e.g., Ethyl 3-oxo-2-phenyl analog) exhibit lower melting points (82–84°C) compared to carboxylic acids, which form stronger intermolecular interactions .
- Hydrogen Bonding : The carboxylic acid derivative forms centrosymmetric dimers via O–H···O bonds, influencing solubility and crystallinity . In contrast, esters lack acidic protons, reducing hydrogen-bonding capacity.
Biological Activity
Ethyl 2-amino-2-(3-bromophenyl)propanoate, also known as ethyl 2-amino-2-(3-bromobenzyl)propanoate hydrochloride, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a bromophenyl moiety, which are crucial for its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN O2
- Molecular Weight : 288.14 g/mol
- Functional Groups : Ethyl ester, amino group, bromophenyl group
The presence of these functional groups allows for various interactions with enzymes and receptors within biological systems, influencing metabolic pathways and cellular processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic disorders. For instance, it has shown potential in modulating enzyme activity related to inflammation and pain pathways.
- Receptor Modulation : this compound may act as a modulator of certain receptors, influencing neurotransmitter systems. This property suggests potential applications in treating neurological disorders .
- Anti-inflammatory and Analgesic Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for further drug development aimed at pain management.
The mechanism of action of this compound is primarily associated with its ability to bind to target enzymes or receptors. This binding can lead to altered metabolic activities and modulation of biochemical pathways critical for maintaining homeostasis in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could potentially lead to reduced pain and inflammation in clinical settings .
- Receptor Binding Studies : Research involving receptor binding assays indicated that this compound has a significant affinity for certain neurotransmitter receptors, suggesting its potential use in treating conditions such as depression or anxiety .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Modulation of COX activity | Anti-inflammatory drugs |
| Receptor Modulation | Binding to neurotransmitter receptors | Neurological disorder treatments |
| Anti-inflammatory Effects | Reduces inflammation | Pain management |
| Analgesic Properties | Pain relief | Analgesics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-2-(3-bromophenyl)propanoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Step 1 : Bromination of the phenyl ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3-position.
- Step 2 : Coupling the brominated aromatic intermediate with ethyl 2-aminopropanoate via a base-catalyzed reaction (e.g., K₂CO₃ in DMF) .
- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reflux time (typically 6–12 hours). Catalytic additives like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to identify peaks corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), amino group (δ ~2.5–3.5 ppm), and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangements, particularly the dihedral angle between the bromophenyl ring and the propanoate backbone. For analogous compounds, angles of 78–85° have been reported, influencing steric interactions .
Q. What are the key chemical reactivity patterns of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The ester group may undergo hydrolysis to form the corresponding carboxylic acid. Control pH (<2) and temperature (25–50°C) to prevent decomposition of the bromophenyl moiety .
- Basic Conditions : The amino group can participate in nucleophilic reactions, such as Schiff base formation with aldehydes. Use mild bases (e.g., NaHCO₃) to avoid ester saponification .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this compound, given its chiral center?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Mobile phases like hexane/isopropanol (90:10) have resolved enantiomers of structurally similar amino esters .
- Crystallization-Based Resolution : Co-crystallize the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) and monitor enantiomeric excess (ee) via polarimetry .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Studies : Synthesize and test analogs (e.g., 4-bromo or 2-fluoro derivatives) to isolate the role of the 3-bromo substituent. For example, replacing bromine with chlorine alters steric bulk and electronic effects, impacting target binding .
- Computational Docking : Perform molecular dynamics simulations to predict binding affinities with biological targets (e.g., enzymes or receptors). Compare results with experimental IC₅₀ values to identify discrepancies in assay conditions .
Q. What strategies are effective for modeling the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via LC-MS, focusing on ester hydrolysis and bromine displacement products .
- Light Sensitivity : Exposure to UV light may induce C-Br bond cleavage. Use amber glassware and assess photostability under ICH Q1B guidelines .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the bromophenyl group (e.g., 3-iodo, 3-nitro) or ester moiety (e.g., methyl instead of ethyl).
- Biological Testing : Evaluate analogs against relevant targets (e.g., kinase inhibition assays). Tabulate results as follows:
| Derivative | Substituent Position | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)propanoate | 4-Br | 12.3 | Reduced activity vs. 3-Br |
| Mthis compound | Methyl ester | 8.7 | Enhanced solubility |
Key Methodological Considerations
- Data Contradictions : Cross-validate NMR and XRD results with computational models (e.g., DFT calculations) to resolve ambiguities in bond angles or electronic environments .
- Safety Protocols : Handle brominated compounds in fume hoods due to potential toxicity. Use PPE and monitor waste disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
